molecular formula C17H19N3O2 B5685685 N-(4-anilinophenyl)-4-morpholinecarboxamide

N-(4-anilinophenyl)-4-morpholinecarboxamide

Cat. No. B5685685
M. Wt: 297.35 g/mol
InChI Key: NSZVMBXUWNEOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-4-morpholinecarboxamide, also known as AN-9, is a chemical compound that has been widely studied for its potential applications in scientific research. AN-9 is a small molecule inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-(4-anilinophenyl)-4-morpholinecarboxamide inhibits the activity of PKC by binding to the catalytic domain of the enzyme. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to the translocation of the enzyme from the cytosol to the membrane. N-(4-anilinophenyl)-4-morpholinecarboxamide competes with DAG for binding to the enzyme, thereby inhibiting its activity. The inhibition of PKC activity by N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-anilinophenyl)-4-morpholinecarboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-(4-anilinophenyl)-4-morpholinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-anilinophenyl)-4-morpholinecarboxamide in lab experiments is its specificity for PKC. N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to selectively inhibit the activity of PKC, without affecting the activity of other protein kinases. This specificity makes N-(4-anilinophenyl)-4-morpholinecarboxamide a valuable tool for studying the role of PKC in cellular processes. However, one of the limitations of using N-(4-anilinophenyl)-4-morpholinecarboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the study of N-(4-anilinophenyl)-4-morpholinecarboxamide and its potential applications in scientific research. One direction is to investigate the role of N-(4-anilinophenyl)-4-morpholinecarboxamide in the regulation of immune cell function. PKC plays a critical role in the regulation of immune cell function, and N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit the activity of PKC in immune cells. Another direction is to develop more potent and selective inhibitors of PKC, which could have potential applications in the treatment of cancer and other diseases. Finally, the development of new methods for the synthesis of N-(4-anilinophenyl)-4-morpholinecarboxamide could improve its yield and bioavailability, making it a more valuable tool for scientific research.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-4-morpholinecarboxamide involves the reaction of 4-anilinophenyl isocyanate with morpholine-4-carboxylic acid. The resulting product is then purified through recrystallization. The yield of N-(4-anilinophenyl)-4-morpholinecarboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(4-anilinophenyl)-4-morpholinecarboxamide has been widely used as a tool compound in scientific research to investigate the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that are involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in cellular processes.

properties

IUPAC Name

N-(4-anilinophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(20-10-12-22-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZVMBXUWNEOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-anilinophenyl)morpholine-4-carboxamide

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